

# Spectroscopic and Synthetic Profile of 6-(2-Furyl)nicotinonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 6-(2-Furyl)nicotinonitrile

Cat. No.: B1338397

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This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for **6-(2-Furyl)nicotinonitrile** (CAS No. 619334-28-0). Due to the limited availability of published experimental data for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed predicted analysis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.

## Chemical Structure and Properties

IUPAC Name: 6-(furan-2-yl)pyridine-3-carbonitrile Molecular Formula: C<sub>10</sub>H<sub>6</sub>N<sub>2</sub>O Molecular Weight: 170.17 g/mol [\[1\]](#) CAS Number: 619334-28-0[\[1\]](#)

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-(2-Furyl)nicotinonitrile**. These predictions are based on the analysis of similar nicotinonitrile and furan-containing compounds found in the literature.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data for **6-(2-Furyl)nicotinonitrile**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~8.90	d	H-2 (Pyridine)
~8.15	dd	H-4 (Pyridine)
~7.70	d	H-5 (Pyridine)
~7.60	dd	H-5' (Furan)
~7.20	d	H-3' (Furan)
~6.55	dd	H-4' (Furan)

Predicted solvent:  $\text{CDCl}_3$ . Chemical shifts are referenced to TMS at 0.00 ppm.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **6-(2-Furyl)nicotinonitrile**

Chemical Shift ( $\delta$ , ppm)	Assignment
~153.0	C-6 (Pyridine)
~152.0	C-2' (Furan)
~151.0	C-2 (Pyridine)
~145.0	C-5' (Furan)
~140.0	C-4 (Pyridine)
~120.0	C-5 (Pyridine)
~118.0	$-\text{C}\equiv\text{N}$ (Nitrile)
~112.0	C-4' (Furan)
~110.0	C-3' (Furan)
~109.0	C-3 (Pyridine)

Predicted solvent:  $\text{CDCl}_3$ . Chemical shifts are referenced to TMS at 0.00 ppm.

## Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data for **6-(2-Furyl)nicotinonitrile**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2230-2210	Strong	C≡N stretch (Nitrile)[2]
~1600-1450	Medium-Strong	Aromatic C=C and C=N ring stretching
~1250-1000	Strong	C-O-C stretch (Furan)
~900-650	Strong	Aromatic C-H out-of-plane bending

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **6-(2-Furyl)nicotinonitrile**

Adduct	Predicted m/z
[M+H] <sup>+</sup>	171.0553
[M+Na] <sup>+</sup>	193.0372
[M+K] <sup>+</sup>	209.0112

Data predicted by PubChem.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-(2-Furyl)nicotinonitrile** is not readily available in the reviewed literature, a plausible and efficient synthetic route can be designed based on well-established cross-coupling reactions. The Suzuki-Miyaura and Stille coupling reactions are powerful methods for the formation of carbon-carbon bonds between aromatic rings and are widely used in the synthesis of bi-heterocyclic compounds.[6][7][8]

## Proposed Synthesis via Suzuki-Miyaura Coupling

A potential synthetic route involves the palladium-catalyzed Suzuki-Miyaura coupling of 6-chloronicotinonitrile with 2-furylboronic acid.

### Materials:

- 6-Chloronicotinonitrile
- 2-Furylboronic acid
- Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., potassium carbonate, sodium carbonate)
- Solvent (e.g., a mixture of toluene and water, or dioxane and water)
- Inert gas (Nitrogen or Argon)

### Procedure:

- To a reaction vessel, add 6-chloronicotinonitrile (1 equivalent), 2-furylboronic acid (1.2 equivalents), and a suitable base (2-3 equivalents).
- Add the solvent system to the reaction vessel.
- Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
- Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under an inert atmosphere.
- Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **6-(2-Furyl)nicotinonitrile**.

## Spectroscopic Characterization Protocol

### Instrumentation:

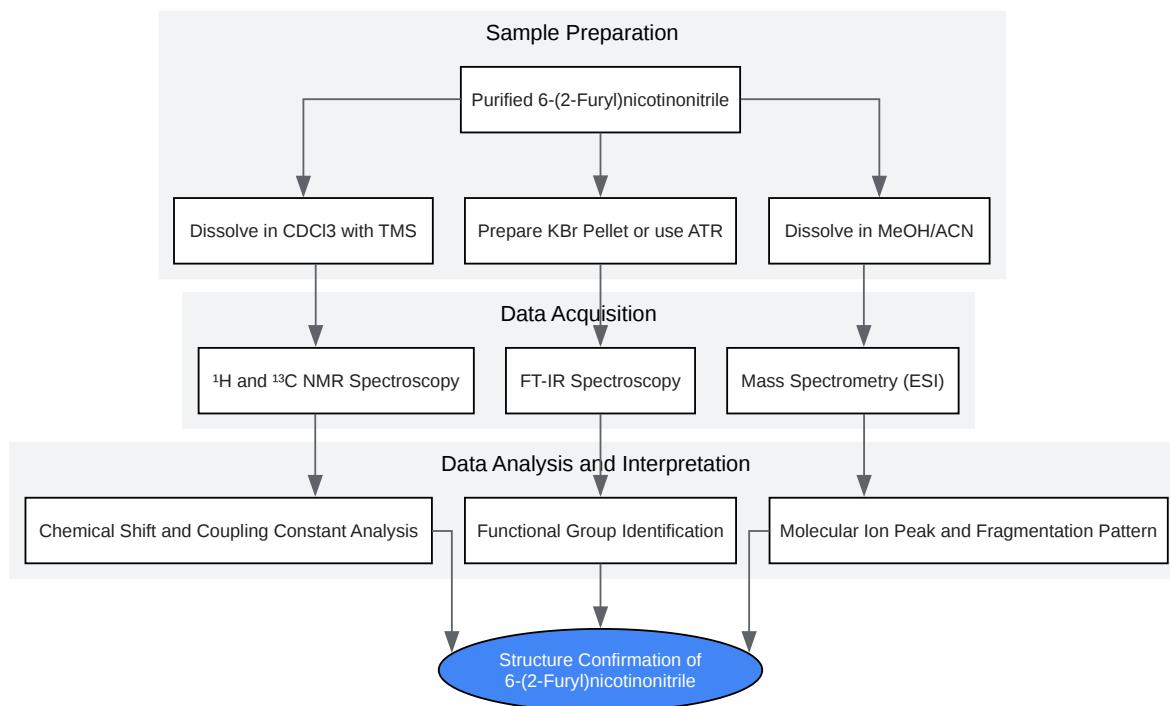
- NMR: A 400 MHz or higher field NMR spectrometer.
- IR: A Fourier-transform infrared (FT-IR) spectrometer.
- MS: A mass spectrometer with an electrospray ionization (ESI) source.

### Sample Preparation:

- NMR: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- IR: Acquire the spectrum of the solid sample directly using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
- MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source.

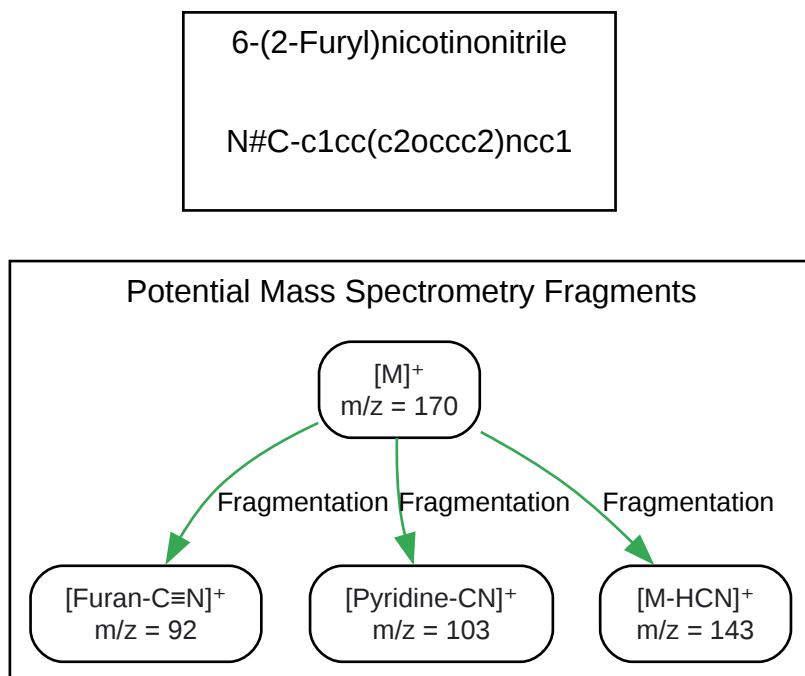
## Visualizations

## General Workflow for Spectroscopic Analysis

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Caption: Workflow for the spectroscopic analysis of **6-(2-Furyl)nicotinonitrile**.

## Structure of 6-(2-Furyl)nicotinonitrile and Key MS Fragments

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Caption: Chemical structure and potential mass spectrometry fragments.

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